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molecular formula C9H10N4 B7866338 5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

Cat. No. B7866338
M. Wt: 174.20 g/mol
InChI Key: ILZTVYIGJUKEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242996B2

Procedure details

To a microwave vial was charged 5-bromopyridin-2-amine (500 mg, 2.89 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 g, 5.78 mmol), aqueous Na2CO3 (2 M, 5.78 mL), PdCl2(dppf) CH2Cl2 (0.236 g) and DME (15 mL), and the reaction mixture was purged with Argon for 5 min, sealed and heated with microwave reactor at 115° C. for 20 min. The DME layer of reaction mixture was collected, concentrated and the residue was subjected to flash column chromatography on silica gel eluted with gradient Methanol/CH2Cl2 and 5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine was obtained as light brown solid (383 mg, 76% yield). LCMS (m/z): 175.2 (MH+), 0.34 min.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5.78 mL
Type
reactant
Reaction Step One
Quantity
0.236 g
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Yield
76%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[CH3:9][N:10]1[CH:14]=[C:13](B2OC(C)(C)C(C)(C)O2)[CH:12]=[N:11]1.C([O-])([O-])=O.[Na+].[Na+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.COCCOC>[CH3:9][N:10]1[CH:14]=[C:13]([C:2]2[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=2)[CH:12]=[N:11]1 |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)N
Name
Quantity
1.2 g
Type
reactant
Smiles
CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
5.78 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0.236 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was purged with Argon for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
The DME layer of reaction mixture
CUSTOM
Type
CUSTOM
Details
was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluted with gradient Methanol/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC(=C1)C=1C=CC(=NC1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 383 mg
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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